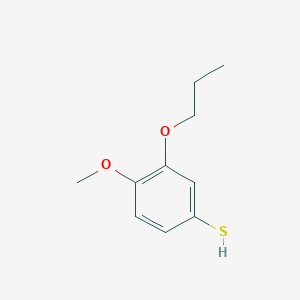

4-Methoxy-3-n-propoxythiophenol

Description

4-Methoxy-3-n-propoxythiophenol is a thiophenol derivative featuring a methoxy group (-OCH₃) at the 4-position and an n-propoxy group (-OCH₂CH₂CH₃) at the 3-position of the benzene ring, with a thiol (-SH) functional group. This compound is of interest in organic synthesis, particularly in the development of sulfur-containing polymers, ligands for metal coordination, and pharmaceuticals. The electron-donating methoxy and n-propoxy substituents influence its electronic properties, solubility, and reactivity compared to simpler thiophenols or phenol derivatives.

Properties

IUPAC Name |

4-methoxy-3-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-3-6-12-10-7-8(13)4-5-9(10)11-2/h4-5,7,13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCLRMJDDIXQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-n-propoxythiophenol typically involves the introduction of the methoxy and propoxy groups onto a thiophenol backbone. One common method is the alkylation of 4-methoxythiophenol with n-propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-n-propoxythiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases like potassium carbonate.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

4-Methoxy-3-n-propoxythiophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-n-propoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and propoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

3-Methoxy-4-hydroxy-phenylglycol ()

- Structure : 3-methoxy, 4-hydroxy substituents.

- Key Differences: The absence of a thiol group and presence of a glycol moiety make this compound a metabolite of norepinephrine rather than a synthetic intermediate. The hydroxy group increases polarity compared to the n-propoxy group in 4-Methoxy-3-n-propoxythiophenol, affecting solubility and metabolic pathways.

- Relevance : Demonstrates how substituent position (3 vs. 4) and electron-donating groups influence biological activity .

3-Hydroxy-4-methoxycinnamic Acid ()

- Structure: 3-hydroxy, 4-methoxy substituents with a propenoic acid chain.

- Key Differences: The carboxylic acid group enhances water solubility and antioxidant properties, unlike the thiol group in the target compound.

- Applications : Used in pharmacological and food research due to its natural origin (Cinnamomum cassia) and bioactivity .

[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol ()

- Structure : 3-methoxy, 4-(3-phenylpropoxy) substituents with a hydroxymethyl group.

- Key Differences : The bulky 3-phenylpropoxy group introduces significant steric hindrance, reducing reactivity in nucleophilic reactions compared to the linear n-propoxy group in the target compound. The hydroxymethyl group also alters solubility and stability .

Reactivity and Functional Group Comparisons

Thiophenol vs. Phenol Derivatives

- Acidity: Thiophenols (pKa ~6–8) are more acidic than phenols (pKa ~10) due to the polarizable sulfur atom. The methoxy and n-propoxy groups in this compound further lower acidity slightly compared to unsubstituted thiophenol.

- Nucleophilicity: The thiol group in this compound is a stronger nucleophile than hydroxyl groups in phenol derivatives, enabling reactions with electrophiles like alkyl halides or metals.

Alkoxy Chain Length Effects

- n-Propoxy vs. Methoxy : The n-propoxy group in the target compound increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy), enhancing solubility in organic solvents. This is critical for applications in polymer synthesis or catalysis.

Data Table: Key Properties of Comparable Compounds

| Compound | Substituents | Functional Group | Key Applications | Solubility (Polarity) |

|---|---|---|---|---|

| This compound | 4-OCH₃, 3-OCH₂CH₂CH₃ | -SH | Organic synthesis, ligands | Moderate (organic) |

| 3-Methoxy-4-hydroxy-phenylglycol | 3-OCH₃, 4-OH | -CH₂OH, -CH₂OH | Neurotransmitter metabolite | High (aqueous) |

| 3-Hydroxy-4-methoxycinnamic Acid | 3-OH, 4-OCH₃ | -COOH | Antioxidants, pharmaceuticals | High (aqueous) |

| [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol | 3-OCH₃, 4-OCH₂CH₂C₆H₅ | -CH₂OH | Synthetic intermediates | Low (organic) |

Research Findings and Limitations

- Synthetic Challenges: The n-propoxy group in this compound may complicate regioselective synthesis compared to smaller alkoxy substituents (e.g., methoxy) due to steric effects .

- Biological Activity : Unlike 3-hydroxy-4-methoxycinnamic acid, the target compound lacks documented natural sources or direct pharmacological applications, highlighting its role as a synthetic intermediate .

Biological Activity

4-Methoxy-3-n-propoxythiophenol is an organic compound that belongs to the thiophenol class, characterized by a thiol group (-SH) attached to a benzene ring. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting research findings, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

Molecular Formula: C13H18O2S

Molecular Weight: 238.35 g/mol

CAS Number: [insert CAS number here]

The chemical structure of this compound features a methoxy group and a propoxy group attached to the thiophenol ring, which influences its solubility and reactivity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound exhibited notable antioxidant activity, with an IC50 value of approximately 25 µg/mL in the DPPH assay, suggesting its potential role in combating oxidative stress-related diseases.

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to inhibition of key enzymes or modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

- Study on Antimicrobial Activity : A recent study published in Journal of Antimicrobial Chemotherapy reported that this compound showed enhanced antibacterial activity when used in combination with conventional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant bacterial infections.

- Antioxidant Study : Research published in Free Radical Biology and Medicine demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide, indicating its protective role against oxidative damage.

- Cancer Research : A study featured in Cancer Letters revealed that treatment with this compound led to decreased viability and increased apoptosis in tumor cells, making it a candidate for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.